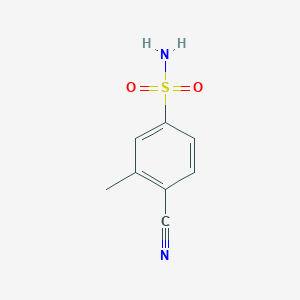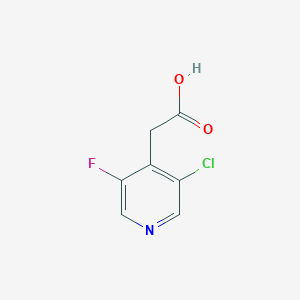
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid
Descripción general
Descripción
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid, also known as CFPA, is a heterocyclic organic compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 g/mol . The IUPAC name for this compound is (3-chloro-5-fluoro-4-pyridinyl)acetic acid .
Synthesis Analysis
The synthesis of fluorinated pyridines like CFPA involves the introduction of fluorine atoms into lead structures . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for CFPA is 1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
CFPA has a molecular weight of 189.57 g/mol . The compound is well-defined, and its identity is not claimed confidential .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
- Field : Chemical Synthesis .
- Application : Fluoropyridines are synthesized for various applications, including the development of new agricultural products and pharmaceuticals . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of these compounds results in interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring .
Synthesis of Herbicides and Insecticides
- Field : Agricultural Chemistry .
- Application : Fluoropyridines, which are related to the compound , have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods : The specific methods of synthesis would depend on the specific herbicide or insecticide being developed .
- Results : The synthesis of these compounds can result in herbicides and insecticides with improved physical, biological, and environmental properties .
Development of mGlu5 Negative Allosteric Modulator
- Field : Neuropharmacology .
- Application : The compound “3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile”, which is structurally similar to “2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid”, has been used in the development of a negative allosteric modulator for the mGlu5 receptor .
- Methods : The specific methods of application or experimental procedures would depend on the specific research context and the type of therapy being developed .
Synthesis of Trifluoromethylpyridines
- Field : Chemical Synthesis .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods : The specific methods of synthesis would depend on the specific compound being developed .
- Results : The synthesis of these compounds can result in agrochemicals and pharmaceuticals with improved physical, biological, and environmental properties .
Development of Biological Active Compounds
- Field : Biochemistry .
- Application : Fluoropyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
- Methods : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results : The synthesis of these compounds results in interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (s) in the aromatic ring .
Propiedades
IUPAC Name |
2-(3-chloro-5-fluoropyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPBSHHXAQWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)
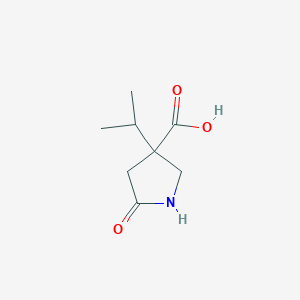
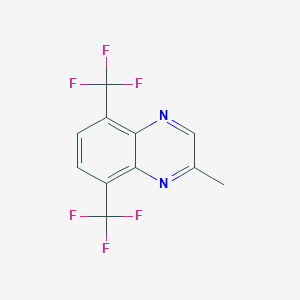
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
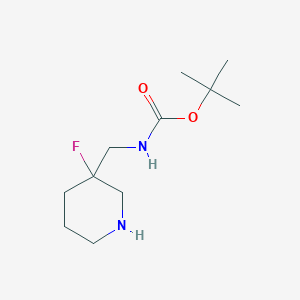
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
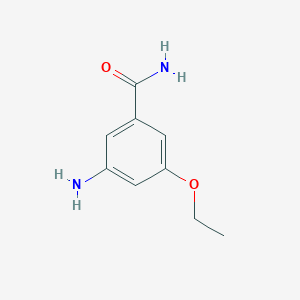

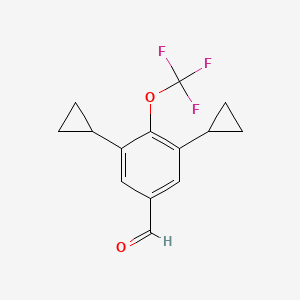


![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)
